molecular formula C17H19ClN2O B11941583 N-(3-chloro-4-methylphenyl)-N'-(4-isopropylphenyl)urea CAS No. 853319-09-2

N-(3-chloro-4-methylphenyl)-N'-(4-isopropylphenyl)urea

Cat. No.: B11941583
CAS No.: 853319-09-2
M. Wt: 302.8 g/mol
InChI Key: SMFXCNKAMJMTIW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N’-(4-isopropylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(4-isopropylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 4-isopropylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of safer carbonylating agents and optimized reaction conditions can enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(4-isopropylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

Agricultural Applications

One of the primary applications of N-(3-chloro-4-methylphenyl)-N'-(4-isopropylphenyl)urea is as an herbicide . It targets broadleaf weeds and annual grasses, functioning similarly to other compounds within the phenylurea class. Its effectiveness stems from its ability to inhibit photosynthesis in target plants, making it a valuable tool for crop management.

In addition to agricultural uses, research into this compound suggests potential pharmacological properties . Preliminary studies indicate that it may interact with biological targets, possibly serving as a biochemical probe to study enzyme interactions. Its structural similarities with other phenylurea herbicides suggest potential cross-reactivity with antibodies developed for these compounds .

The mechanism by which this compound exerts its effects is still under investigation. It may inhibit specific enzymes or interact with cellular receptors, leading to various biochemical responses. Ongoing studies aim to elucidate these pathways further .

Case Studies and Research Findings

Recent studies have explored the antiproliferative activity of similar urea derivatives against various cancer cell lines. For example, a series of diarylurea derivatives were synthesized and tested for their efficacy against National Cancer Institute (NCI)-60 human cancer cell lines, indicating significant biological activity that warrants further investigation into the pharmacological potential of this compound .

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-N’-(4-isopropylphenyl)urea exerts its effects depends on its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(4-isopropylphenyl)urea
  • N-(4-methylphenyl)-N’-(4-isopropylphenyl)urea
  • N-(3-chloro-4-methylphenyl)-N’-(4-methylphenyl)urea

Uniqueness

N-(3-chloro-4-methylphenyl)-N’-(4-isopropylphenyl)urea is unique due to the specific substitution pattern on the phenyl rings, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Biological Activity

N-(3-chloro-4-methylphenyl)-N'-(4-isopropylphenyl)urea, a compound belonging to the class of substituted ureas, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy as an enzyme inhibitor, and related pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18ClN3O\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}

This structure features a urea functional group with two aromatic substituents that enhance its biological activity.

  • Urease Inhibition :
    This compound has been studied for its inhibitory effects on urease, an enzyme implicated in various pathological conditions such as kidney stones and peptic ulcers. Research indicates that compounds with a thiourea backbone demonstrate potent urease inhibition, with IC50 values often in the low micromolar range .
  • Antioxidant Activity :
    The compound's ability to scavenge free radicals has been evaluated using the DPPH assay. Compounds similar to this compound have shown significant antioxidant properties, suggesting potential applications in oxidative stress-related diseases .

Urease Inhibition Studies

A comparative analysis of urease inhibitors highlights the effectiveness of this compound against jack bean urease (JBU). The following table summarizes the IC50 values for various compounds:

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Thiourea4.74 ± 0.05
1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrid0.0019 ± 0.0011

The data indicates that the compound exhibits promising urease inhibitory activity, potentially surpassing traditional inhibitors like thiourea.

Antioxidant Activity

The antioxidant capacity was assessed through DPPH radical scavenging assays, with results indicating varying degrees of activity among structurally related compounds:

Compound% Inhibition at 100 µg/mLReference
This compoundTBDCurrent Study
Vitamin C100%Standard Comparison

Preliminary findings suggest that this compound may possess significant antioxidant properties, warranting further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of urea derivatives, particularly focusing on their enzyme inhibition properties:

  • Urease Inhibitors : A study demonstrated that derivatives similar to this compound exhibited competitive and non-competitive inhibition patterns against urease, indicating diverse mechanisms of action .
  • Antitumor Activity : Related compounds have been investigated for their antitumor properties, particularly in inhibiting NADH oxidase activity in cancer cell lines like HeLa cells. Such activities suggest potential therapeutic applications in oncology .

Properties

CAS No.

853319-09-2

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-propan-2-ylphenyl)urea

InChI

InChI=1S/C17H19ClN2O/c1-11(2)13-5-8-14(9-6-13)19-17(21)20-15-7-4-12(3)16(18)10-15/h4-11H,1-3H3,(H2,19,20,21)

InChI Key

SMFXCNKAMJMTIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)C)Cl

Origin of Product

United States

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